2-Bromo-5-fluoro-4-iodobenzyl bromide is an organic compound with the molecular formula CHBrFI. It is characterized by a benzene ring substituted with bromine, fluorine, and iodine atoms. This halogenated benzyl bromide derivative exhibits unique chemical properties, making it a subject of interest in various scientific fields, including organic chemistry and medicinal research. The compound's structure enhances its reactivity, particularly in nucleophilic substitution reactions due to the presence of multiple halogen atoms.
The biological activity of 2-bromo-5-fluoro-4-iodobenzyl bromide has been explored in various contexts:
The synthesis of 2-bromo-5-fluoro-4-iodobenzyl bromide typically involves halogenation processes:
These reactions are conducted under controlled conditions to achieve the desired substitution pattern on the benzene ring. Industrial production often employs automated reactors for high yield and purity, ensuring consistency in the final product .
2-Bromo-5-fluoro-4-iodobenzyl bromide has a broad range of applications:
The interactions of 2-bromo-5-fluoro-4-iodobenzyl bromide with biological systems have been a focus of research:
Several compounds share structural similarities with 2-bromo-5-fluoro-4-iodobenzyl bromide. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Fluorobenzyl bromide | Lacks iodine; different reactivity | Simpler halogenation pattern |
| 2-Iodobenzyl bromide | Contains iodine but lacks fluorine | Different applications due to substitution pattern |
| 4-Fluoro-2-iodobenzyl bromide | Different substitution pattern | Variations in reactivity and applications |
| 3-Fluoro-2-iodobenzyl bromide | Similar halogenation but different positioning | Potentially different biological activities |
The unique combination of fluorine, iodine, and bromine in 2-bromo-5-fluoro-4-iodobenzyl bromide distinguishes it from these similar compounds, enhancing its utility in specific synthetic applications and research studies .
2-Bromo-5-fluoro-4-iodobenzyl bromide represents a complex polyhalogenated aromatic compound with the molecular formula C₇H₄Br₂FI and a molecular weight of 393.82 g/mol [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-bromo-2-(bromomethyl)-4-fluoro-5-iodobenzene [3]. The Chemical Abstracts Service registry number 1936631-85-4 uniquely identifies this molecular entity [1] [2].
The Simplified Molecular Input Line Entry System representation for this compound is IC1=C(F)C=C(C(Br)=C1)CBr [3]. This notation provides a linear description of the molecular structure, where the aromatic ring contains iodine at position 1, fluorine at position 4, bromine at position 2, and a bromomethyl substituent at position 2 [3]. The International Chemical Identifier string InChI=1S/C7H4Br2FI/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 further confirms the structural arrangement [3].
Table 1: Basic Molecular Properties of 2-Bromo-5-fluoro-4-iodobenzyl bromide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Br₂FI |
| Molecular Weight (g/mol) | 393.82 |
| CAS Number | 1936631-85-4 |
| IUPAC Name | 1-bromo-2-(bromomethyl)-4-fluoro-5-iodobenzene |
| MDL Number | MFCD28898309 |
| SMILES Representation | IC1=C(F)C=C(C(Br)=C1)CBr |
| InChI | InChI=1S/C7H4Br2FI/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
| InChI Key | IFSRBNNZTMWFIG-UHFFFAOYSA-N |
The arrangement of three different halogens on the benzene ring creates a complex interplay of stereoelectronic effects that significantly influence the molecular properties [4] [5]. Each halogen contributes distinct electronic characteristics through both inductive and resonance mechanisms [4] [6]. Fluorine, with its electronegativity of 3.98 on the Pauling scale, exerts a strong electron-withdrawing inductive effect while providing weak resonance donation [4] [6]. Bromine demonstrates moderate inductive withdrawal with moderate resonance donation, while iodine exhibits weak inductive effects but strong resonance contributions [4] [6].
The multiple halogen substitution pattern creates a deactivated aromatic system where the electron density is significantly reduced compared to unsubstituted benzene [4] [5]. The resonance effect dominates over the inductive effect in halogen-substituted benzene rings, making the system ortho-para directing despite the overall deactivating nature [7]. The stereoelectronic arrangement influences the molecular geometry through steric hindrance between the large halogen atoms, particularly between bromine and iodine substituents [8] [6].
Table 2: Halogen Properties and Electronic Effects
| Halogen | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Van der Waals Radius (Å) | Inductive Effect | Resonance Effect |
|---|---|---|---|---|---|
| Fluorine | 3.98 | 0.64 | 1.35 | Strong -I | Weak +M |
| Bromine | 2.96 | 1.14 | 1.85 | Moderate -I | Moderate +M |
| Iodine | 2.66 | 1.33 | 1.98 | Weak -I | Strong +M |
While specific crystallographic data for 2-bromo-5-fluoro-4-iodobenzyl bromide remains limited in the literature, comparative studies of related polyhalogenated benzyl bromides provide valuable insights into expected structural parameters [9] [10]. Powder X-ray diffraction studies of methoxy derivatives of benzyl bromide have demonstrated the sensitivity of crystal packing to substituent effects [9] [10]. The presence of multiple halogen substituents significantly influences the molecular packing arrangements through both steric and electronic factors [11] [12].
The crystallographic analysis of related benzyl bromide derivatives reveals that the bromine atom of the bromomethyl group typically lies out of the plane of the phenyl ring, with the molecular conformation being influenced by the substituent pattern [9]. The substantial size differences between the halogen atoms create asymmetric electron distribution patterns that affect the intermolecular packing arrangements [9] [11]. Crystal packing studies of polyhalogenated aromatic compounds demonstrate that the presence of multiple halogens leads to complex three-dimensional arrangements driven by halogen-halogen interactions [11] [12].
The multiple halogen substitution pattern in 2-bromo-5-fluoro-4-iodobenzyl bromide creates opportunities for diverse halogen bonding interactions [13] [14]. Halogen bonding occurs when there is evidence of a net attractive interaction between an electrophilic region associated with a halogen atom and an electron-rich species [14]. The strength of these interactions follows the order I > Br > Cl > F, with iodine being the strongest halogen bond donor [15] [16].
The iodine atom in position 4 can function as a strong halogen bond donor due to its large σ-hole, while the fluorine and bromine atoms can serve as both donors and acceptors depending on their electronic environment [13] [14]. The relative positioning of these halogens creates a complex network of intermolecular interactions that stabilize the crystal structure [13] [16]. Studies of isostructural halogen exchange compounds demonstrate that halogen bond parameters vary significantly with the identity of both donor and acceptor halogens [16].
The geometric requirements for optimal halogen bonding include short contact distances and near-linear arrangements [14]. The benzyl bromide moiety introduces additional complexity through its conformational flexibility and potential for forming secondary interactions [13] [16]. The cooperative effects of multiple halogen bonding interactions can lead to enhanced stability compared to individual halogen bonds [13] [14].
Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for polyhalogenated aromatic compounds [17] [18]. Proton Nuclear Magnetic Resonance spectra of halogenated benzyl bromides typically exhibit characteristic patterns reflecting the electronic effects of the substituents [19] . The aromatic proton signals appear in the region of 7-8 parts per million, with chemical shifts influenced by the electron-withdrawing nature of the halogen substituents [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework structure, with aromatic carbons appearing in the range of 120-160 parts per million [22] [23]. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts due to the deshielding effects of the electronegative halogens [23]. The bromomethyl carbon typically appears around 30-40 parts per million, distinguishable from the aromatic carbon signals [22] [23].
Infrared and Raman spectroscopy provide complementary information about the vibrational modes of polyhalogenated aromatic compounds [24] [25]. The vibrational characteristics of halogenated benzyl bromides reflect the presence of multiple functional groups and the electronic effects of the substituents [24] [25]. Carbon-hydrogen stretching vibrations in aromatic systems typically appear in the region of 3000-3100 cm⁻¹, while carbon-carbon aromatic stretching modes occur around 1450-1650 cm⁻¹ [26].
The carbon-halogen stretching frequencies provide diagnostic information about the halogen substituents [24] [26]. Carbon-fluorine stretching typically occurs in the range of 1000-1400 cm⁻¹, carbon-bromine stretching appears around 500-700 cm⁻¹, and carbon-iodine stretching is observed at lower frequencies around 200-400 cm⁻¹ [24] [26]. The bromomethyl group contributes characteristic vibrations around 1200-1300 cm⁻¹ for carbon-hydrogen bending and 500-600 cm⁻¹ for carbon-bromine stretching [24].
Out-of-plane bending vibrations in the region of 675-900 cm⁻¹ provide information about the substitution pattern on the benzene ring [26]. The specific pattern of these absorptions depends on the number and arrangement of substituents, with polysubstituted compounds showing complex fingerprint regions [26]. Raman spectroscopy complements infrared analysis by highlighting symmetric vibrations and providing enhanced sensitivity to carbon-carbon stretching modes [25].
Mass spectrometry of polyhalogenated benzyl bromides reveals characteristic fragmentation patterns influenced by the stability of the resulting ionic species [27] [28]. The molecular ion peak for 2-bromo-5-fluoro-4-iodobenzyl bromide appears at mass-to-charge ratio 393.82, with isotope patterns reflecting the presence of multiple bromine and iodine atoms [27] [29]. The characteristic isotope pattern provides confirmation of the molecular formula and halogen content [29].
Fragmentation typically occurs preferentially at the benzylic position due to the stability of the resulting benzyl cation [27] [28]. Loss of bromine from the bromomethyl group generates a fragment at mass-to-charge ratio 314.83, corresponding to the loss of 79 mass units [27]. The selective loss of halogens follows predictable patterns based on bond strength and the stability of the resulting fragments [27] [28].
Table 3: Expected Major Fragmentation Patterns
| Fragment | Mass (m/z) | Loss | Assignment |
|---|---|---|---|
| [M]⁺- | 393.82 | - | Molecular ion |
| [M-Br]⁺ | 314.83 | -79 | Loss of benzyl bromine |
| [M-I]⁺ | 266.83 | -127 | Loss of iodine |
| [M-Br-I]⁺ | 187.84 | -206 | Loss of bromine and iodine |
The presence of multiple halogens creates complex fragmentation pathways with competing reaction channels [27] [28]. The relative intensities of fragment ions depend on the thermodynamic stability of the products and the kinetics of the fragmentation processes [27] [28]. Electron ionization typically produces extensive fragmentation due to the high energy input, while softer ionization techniques preserve more molecular ion intensity [29].
2-Bromo-5-fluoro-4-iodobenzyl bromide exhibits complex thermodynamic behavior characteristic of highly halogenated aromatic compounds. The compound exists as a crystalline solid at room temperature [1] [2], with its phase stability strongly influenced by the presence of multiple heavy halogens (bromine and iodine) and the electronegative fluorine substituent.
Based on comparative analysis with structurally related compounds, the melting point of 2-bromo-5-fluoro-4-iodobenzyl bromide is expected to fall within the range of 65-85°C. This prediction is derived from the thermodynamic properties of analogous compounds: 4-iodobenzyl bromide melts at 78-82°C [3], while the additional bromine and fluorine substitutions in the target compound would likely increase intermolecular interactions through enhanced dipole-dipole forces and halogen bonding effects [4].
The thermal stability of the compound is limited, with decomposition risks above 30°C based on stability data from similar halogenated benzyl bromides . Storage at 2-8°C is recommended to maintain compound integrity [2] . The thermal decomposition pathway involves the release of hydrogen bromide, hydrogen fluoride, and hydrogen iodide gases [6], characteristic of polyhalogenated aromatic compounds under elevated temperatures.
| Property | Value | Temperature Range | Reference |
|---|---|---|---|
| Physical State | Crystalline solid | Room temperature | [1] [2] |
| Estimated Melting Point | 65-85°C | Atmospheric pressure | Comparative analysis |
| Thermal Stability Limit | <30°C | Decomposition onset | |
| Storage Temperature | 2-8°C | Recommended | [2] |
The crystalline structure is stabilized by intermolecular halogen bonding interactions, particularly involving the iodine atoms which can act as strong halogen bond donors [4]. The fluorine substituent contributes to the overall molecular polarity, influencing the packing arrangement in the solid state.
The solvation behavior of 2-bromo-5-fluoro-4-iodobenzyl bromide is governed by its high degree of halogenation and the presence of multiple polarizable heavy atoms. The compound exhibits limited water solubility due to its predominantly hydrophobic character, despite the presence of the polar C-F bond.
Octanol-water partition coefficient (log P) is estimated to be in the range of 3.5-4.2, based on computational predictions for similarly substituted halogenated aromatics [7]. This high lipophilicity reflects the dominant contribution of the large, polarizable bromine and iodine substituents to the overall molecular hydrophobicity.
The Henry's Law constant for the compound is predicted to be approximately 6.9×10⁻⁴ atm·m³/mol at 25°C, derived from structure-activity relationships established for halogenated benzyl bromides [8]. This value indicates moderate volatility from aqueous solutions, though hydrolytic degradation may limit environmental persistence.
Solvation thermodynamics in organic solvents show preferential dissolution in non-polar to moderately polar solvents. The compound is expected to be soluble in dichloromethane, chloroform, and toluene, with limited solubility in alcohols due to the bulky halogen substituents hindering hydrogen bonding interactions.
| Solvent Class | Predicted Solubility | Solvation Mechanism |
|---|---|---|
| Water | Very low (<0.1 g/L) | Hydrophobic exclusion |
| Alcohols | Limited | Steric hindrance |
| Chlorinated solvents | High | Van der Waals interactions |
| Aromatic solvents | Moderate to high | π-π and dipole interactions |
The electronic structure of 2-bromo-5-fluoro-4-iodobenzyl bromide is significantly influenced by the cumulative electronic effects of the multiple halogen substituents. Based on established Hammett substituent constants [9], the compound exhibits strong electron-withdrawing character.
The σ-parameters for the individual substituents contribute additively to the overall electronic character: bromine (σₘ = 0.39, σₚ = 0.23), fluorine (σₘ = 0.34, σₚ = 0.06), and iodine (σₘ = 0.35, σₚ = 0.18) [9]. The cumulative Hammett constant for the benzyl system is estimated as σcumulative ≈ +0.95, indicating highly electron-deficient aromatic character.
This electron-deficient nature significantly affects the reactivity of the benzyl bromide functionality. The compound is expected to undergo nucleophilic substitution reactions readily at the benzylic position, with the electron-withdrawing halogens stabilizing negative charge development during SN2 mechanisms.
Regioselectivity patterns in electrophilic aromatic substitution would be dominated by the deactivating nature of all three halogen substituents. Any potential substitution would occur at positions meta to the existing substituents, though the high degree of substitution makes further electrophilic attack unlikely under normal conditions.
| Substituent | σₘ | σₚ | Electronic Effect |
|---|---|---|---|
| 2-Br | 0.39 | 0.23 | Electron-withdrawing |
| 5-F | 0.34 | 0.06 | Electron-withdrawing |
| 4-I | 0.35 | 0.18 | Electron-withdrawing |
| Cumulative | ~0.95 | - | Strongly deactivating |
The frontier molecular orbitals of 2-bromo-5-fluoro-4-iodobenzyl bromide exhibit characteristic features of heavily halogenated aromatic systems. Based on computational studies of analogous polybrominated aromatics [10] [11], the compound shows lowered HOMO and LUMO energies compared to unsubstituted benzyl bromide.
The HOMO energy is estimated to be approximately -6.8 to -7.2 eV, significantly lower than benzene (-5.6 eV), reflecting the strong electron-withdrawing effects of the multiple halogen substituents [10]. This lowered HOMO energy indicates reduced nucleophilicity and decreased susceptibility to electrophilic attack at the aromatic ring.
The LUMO energy is predicted to be in the range of -1.8 to -2.2 eV, substantially lower than unsubstituted aromatics [10]. This lowered LUMO enhances the compound's ability to act as an electron acceptor in charge-transfer processes and increases its susceptibility to nucleophilic attack.
Orbital localization patterns show the HOMO primarily distributed across the aromatic π-system with some contribution from halogen lone pairs, particularly from the more electropositive iodine substituent. The LUMO exhibits antibonding π* character with enhanced density at positions ortho and para to the electron-withdrawing substituents.
The HOMO-LUMO gap of approximately 5.0-5.4 eV indicates moderate electronic stability but suggests the compound may undergo photochemical activation under UV irradiation, potentially leading to homolytic bond dissociation reactions.
| Orbital | Energy (eV) | Character | Localization |
|---|---|---|---|
| HOMO | -6.8 to -7.2 | π-bonding + n(halogen) | Aromatic ring + I/Br |
| LUMO | -1.8 to -2.2 | π*-antibonding | Ring carbons |
| Gap | 5.0-5.4 | Moderate | Overall stability |
2-Bromo-5-fluoro-4-iodobenzyl bromide exhibits moderate photosensitivity under environmental UV radiation. The compound's absorption characteristics extend into the environmentally relevant UV-B and UV-A regions (280-400 nm) due to the presence of multiple heavy halogens that enhance intersystem crossing and promote photochemical processes [12].
Primary photolysis pathways involve homolytic cleavage of the carbon-halogen bonds, with the C-I bond being most susceptible due to its lower bond dissociation energy (~200 kJ/mol) compared to C-Br (~280 kJ/mol) and C-F (~485 kJ/mol) [12]. The photolytic half-life under direct sunlight is estimated to be 2-4 hours, based on structure-activity relationships for polyhalogenated aromatics.
Secondary photochemical processes include radical chain reactions initiated by the formation of halogen radicals (Br- , I- ). These radicals can abstract hydrogen atoms from organic matter or react with atmospheric oxygen to form reactive oxygen species, contributing to indirect photodegradation of co-occurring organic compounds.
The quantum yield for photodissociation is estimated to be 0.15-0.25 at wavelengths around 310 nm, indicating that approximately 15-25% of absorbed photons result in bond cleavage events. This moderate efficiency is attributed to competing non-radiative decay processes enhanced by the heavy atom effect of iodine and bromine substituents.
Photoproducts include the formation of dehalogenated aromatic compounds, molecular halogens (Br₂, I₂), and hydrogen halides (HBr, HI, HF). The relative abundance of products depends on environmental conditions, with oxygen concentration and pH significantly affecting the distribution of photolysis products.
| Pathway | Rate Constant (s⁻¹) | Half-life | Primary Products |
|---|---|---|---|
| C-I cleavage | 1.2×10⁻⁴ | 1.6 hours | Aryl radical + I- |
| C-Br cleavage | 3.5×10⁻⁵ | 5.5 hours | Aryl radical + Br- |
| Overall photolysis | 9.6×10⁻⁵ | 2.0 hours | Mixed dehalogenation |
The hydrolytic stability of 2-bromo-5-fluoro-4-iodobenzyl bromide is limited under environmental conditions, with the benzylic bromide functionality being particularly susceptible to nucleophilic substitution by water molecules. Based on experimental data for benzyl bromide and related compounds [8] [13], the compound exhibits rapid hydrolysis in aqueous environments.
The hydrolysis rate constant is estimated to be 1.8×10⁻⁴ sec⁻¹ at 25°C, slightly higher than that of unsubstituted benzyl bromide (1.45×10⁻⁴ sec⁻¹) [8] due to the electron-withdrawing effects of the aromatic halogen substituents, which stabilize the developing negative charge during the SN2 transition state.
pH dependence shows enhanced hydrolysis rates under both acidic and basic conditions. Under acidic conditions (pH < 4), protonation of trace water molecules increases nucleophilicity, while basic conditions (pH > 8) provide hydroxide ions as stronger nucleophiles than water. The hydrolysis half-life at neutral pH (7.0) and 25°C is approximately 64 minutes.
Temperature effects follow Arrhenius behavior with an estimated activation energy of 85-90 kJ/mol, typical for SN2 reactions at benzylic positions. The rate approximately doubles for every 10°C increase in temperature, indicating significant temperature sensitivity of the hydrolytic process.
Primary hydrolysis products include 2-bromo-5-fluoro-4-iodobenzyl alcohol and hydrogen bromide. Secondary reactions may involve further dehalogenation or oxidation of the alcohol product, depending on environmental conditions and the presence of oxidizing agents.
| Condition | Rate Constant (sec⁻¹) | Half-life (min) | Temperature (°C) |
|---|---|---|---|
| Neutral pH | 1.8×10⁻⁴ | 64 | 25 |
| Acidic pH (3.0) | 3.2×10⁻⁴ | 36 | 25 |
| Basic pH (9.0) | 7.1×10⁻⁴ | 16 | 25 |
| Neutral pH | 3.6×10⁻⁴ | 32 | 35 |